molecular formula C17H20N4O3S B2438668 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034489-25-1

1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2438668
CAS No.: 2034489-25-1
M. Wt: 360.43
InChI Key: GGIWKUKCJHSTTM-UHFFFAOYSA-N
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Description

1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea is a complex organic compound known for its distinct chemical structure and potential applications in various scientific fields. This compound belongs to the class of ureas, which are derivatives of carbamides featuring a typical carbonyl functional group attached to two amine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea generally involves a multi-step process:

  • Formation of Intermediate: : Initially, the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core is synthesized through the nitration of methylbenzo[c][1,2,5]thiadiazole followed by oxidation.

  • Alkylation Step: : The intermediate is then subjected to an alkylation reaction with an appropriate ethylating agent to attach the ethyl group.

  • Urea Formation: : Finally, the alkylated product is reacted with o-tolyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: On an industrial scale, the production of this compound typically follows similar steps but with optimized conditions to ensure high yield and purity. Factors such as temperature control, choice of solvents, and catalysts play a crucial role in scaling up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea is known to undergo various chemical reactions, including:

  • Oxidation: : The methyl group on the benzo[c][1,2,5]thiadiazole ring can be oxidized under strong oxidizing conditions.

  • Reduction: : The compound may undergo reduction reactions affecting the carbonyl and thiazole moieties.

  • Substitution: : The benzene ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Typical oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

  • Substitution: : Friedel-Crafts reagents like aluminum chloride and acetyl chloride are often employed.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives and substituted urea compounds, each with potential for further functionalization.

Scientific Research Applications

Chemistry:

  • Catalysis: : The compound's structure allows it to act as a ligand in coordination chemistry, forming complex catalysts for various organic reactions.

  • Organic Synthesis: : Its reactive nature makes it a useful intermediate in the synthesis of more complex molecules.

Biology:
  • Biological Probes: : It can be used as a fluorescent probe due to its heterocyclic structure, which is often involved in biological imaging studies.

  • Enzyme Inhibition: : Potential application as an inhibitor for specific enzymes due to its structural similarity to urea-based inhibitors.

Medicine:
  • Therapeutic Agents: : Research explores its potential as a therapeutic agent, targeting specific pathways in disease treatment.

Industry:
  • Materials Science: : Utilized in the development of advanced materials, including polymers and composites, owing to its robust chemical structure.

Mechanism of Action

The mechanism by which 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea exerts its effects largely depends on its application:

  • Molecular Targets: : Inhibits specific enzymes by mimicking substrate structures or blocking active sites.

  • Pathways Involved: : Engages in pathways related to oxidation-reduction processes and enzyme regulation.

Comparison with Similar Compounds

Similar Compounds: 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea can be compared to other urea derivatives and benzothiadiazole-containing compounds such as:

  • 1-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)-3-phenylurea

  • 3-(2-(benzo[c][1,2,5]thiadiazol-5-yl)ethyl)-1-phenylurea

Uniqueness: This compound stands out due to the specific placement and nature of its substituents, which confer unique chemical reactivity and biological activity profiles, making it particularly useful in specialized research applications.

Properties

IUPAC Name

1-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-13-7-3-4-8-14(13)19-17(22)18-11-12-21-16-10-6-5-9-15(16)20(2)25(21,23)24/h3-10H,11-12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIWKUKCJHSTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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